
Ethyl 2-(4-butoxy-3-formylphenyl)-4-methylthiazole-5-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-(4-butoxy-3-formylphenyl)-4-methylthiazole-5-carboxylate is a complex organic compound with a unique structure that combines a thiazole ring with a butoxy-substituted phenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(4-butoxy-3-formylphenyl)-4-methylthiazole-5-carboxylate typically involves the reaction of 4-butoxy-3-formylphenylboronic acid with ethyl 4-methylthiazole-5-carboxylate under specific conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an inert atmosphere .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions to maximize yield and purity, and ensuring the process is cost-effective and environmentally friendly.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2-(4-butoxy-3-formylphenyl)-4-methylthiazole-5-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The butoxy group can be substituted with other alkyl or aryl groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a strong base like sodium hydride.
Major Products Formed
Oxidation: Ethyl 2-(4-butoxy-3-carboxyphenyl)-4-methylthiazole-5-carboxylate.
Reduction: Ethyl 2-(4-butoxy-3-hydroxyphenyl)-4-methylthiazole-5-carboxylate.
Substitution: Ethyl 2-(4-alkoxy-3-formylphenyl)-4-methylthiazole-5-carboxylate.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-(4-butoxy-3-formylphenyl)-4-methylthiazole-5-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of Ethyl 2-(4-butoxy-3-formylphenyl)-4-methylthiazole-5-carboxylate is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially inhibiting or activating certain enzymes or receptors. Further research is needed to elucidate the exact molecular mechanisms involved.
Vergleich Mit ähnlichen Verbindungen
Ethyl 2-(4-butoxy-3-formylphenyl)-4-methylthiazole-5-carboxylate can be compared with other similar compounds, such as:
Ethyl 2-(4-methoxy-3-formylphenyl)-4-methylthiazole-5-carboxylate: Similar structure but with a methoxy group instead of a butoxy group.
Ethyl 2-(4-ethoxy-3-formylphenyl)-4-methylthiazole-5-carboxylate: Similar structure but with an ethoxy group instead of a butoxy group.
These compounds share similar chemical properties but may exhibit different biological activities and applications due to the variations in their substituent groups.
Eigenschaften
Molekularformel |
C18H21NO4S |
|---|---|
Molekulargewicht |
347.4 g/mol |
IUPAC-Name |
ethyl 2-(4-butoxy-3-formylphenyl)-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C18H21NO4S/c1-4-6-9-23-15-8-7-13(10-14(15)11-20)17-19-12(3)16(24-17)18(21)22-5-2/h7-8,10-11H,4-6,9H2,1-3H3 |
InChI-Schlüssel |
VJLNMHCKFBZRDR-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOC1=C(C=C(C=C1)C2=NC(=C(S2)C(=O)OCC)C)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


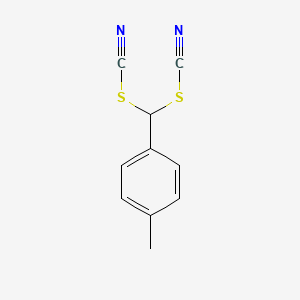
![7-Methoxypyrido[3,4-b]pyrazine](/img/structure/B13114424.png)

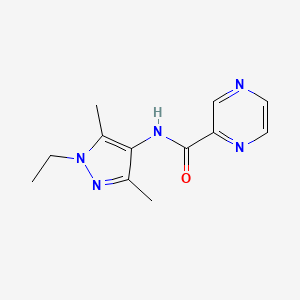
![2,5-Dioxaspiro[3.5]nonan-8-one](/img/structure/B13114432.png)
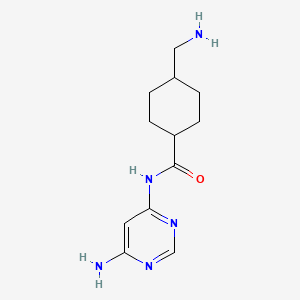



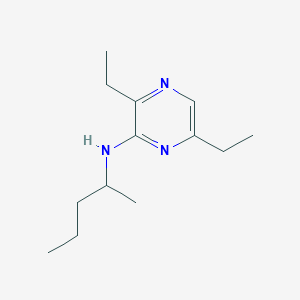
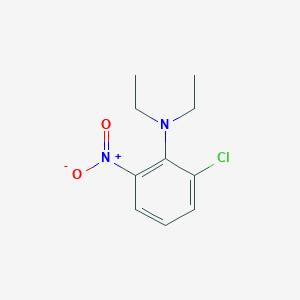

![2-(4-Chlorophenyl)-2,5-dihydropyrazolo[3,4-c]quinolin-4-one](/img/structure/B13114482.png)
![Methyl 2-[5-bromo-2-(trifluoromethyl)pyridin-4-yl]acetate](/img/structure/B13114483.png)
